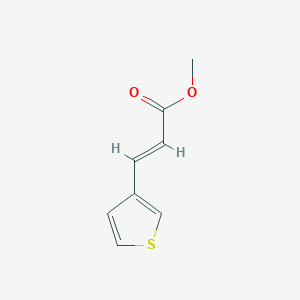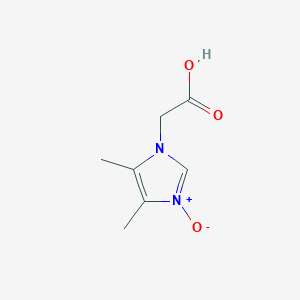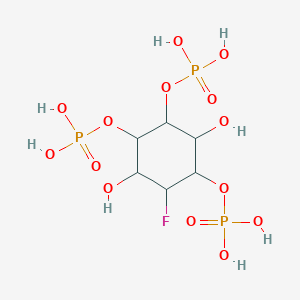
(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate is a synthetic analog of inositol trisphosphate, a molecule involved in cellular signal transduction
Vorbereitungsmethoden
The synthesis of (2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate typically involves multiple steps, starting from inositol or its derivatives. The fluorination at the 2-position is a critical step, often achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents. The phosphorylation at the 1, 4, and 5 positions is usually carried out using phosphorylating reagents such as phosphorus oxychloride (POCl3) under controlled conditions to ensure selective phosphorylation.
Analyse Chemischer Reaktionen
(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorine atom at the 2-position can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like NaBH4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of inositol phosphate metabolism and signal transduction pathways.
Biology: This compound helps in understanding the role of inositol phosphates in cellular processes such as calcium signaling and cell growth.
Medicine: It has potential therapeutic applications in diseases where inositol phosphate signaling is disrupted.
Industry: It can be used in the development of new biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of (2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate involves its interaction with specific molecular targets in the cell. It mimics the natural inositol trisphosphate, binding to inositol trisphosphate receptors and modulating calcium release from intracellular stores. This modulation affects various cellular pathways, including those involved in cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate is unique due to the presence of the fluorine atom at the 2-position, which alters its chemical and biological properties compared to other inositol phosphates. Similar compounds include:
Inositol 1,4,5-trisphosphate: The natural analog without the fluorine substitution.
2-Deoxyinositol 1,4,5-trisphosphate: Lacks the fluorine atom but is otherwise similar.
Fluorinated inositol phosphates: Other analogs with fluorine substitutions at different positions.
These comparisons highlight the unique properties of this compound, making it a valuable tool in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
132489-75-9 |
|---|---|
Molekularformel |
C6H14FO14P3 |
Molekulargewicht |
422.09 g/mol |
IUPAC-Name |
(2-fluoro-3,6-dihydroxy-4,5-diphosphonooxycyclohexyl) dihydrogen phosphate |
InChI |
InChI=1S/C6H14FO14P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-6,8-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18) |
InChI-Schlüssel |
XYHAHQSGGXWYQM-UHFFFAOYSA-N |
SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)F)O)OP(=O)(O)O)OP(=O)(O)O)O |
Kanonische SMILES |
C1(C(C(C(C(C1OP(=O)(O)O)F)O)OP(=O)(O)O)OP(=O)(O)O)O |
Synonyme |
2-deoxy-2-fluoroinositol 1,4,5-trisphosphate 2-F-IP3 DL-2-deoxy-2-fluoro-scyllo-inositol 1,4,5-trisphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


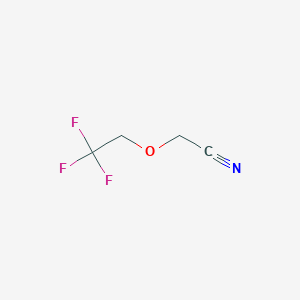
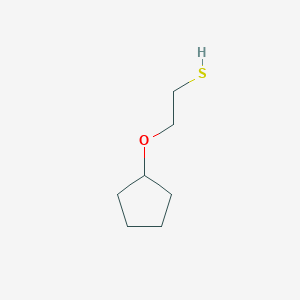
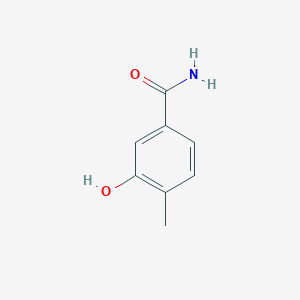
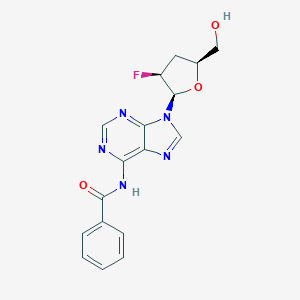
![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)
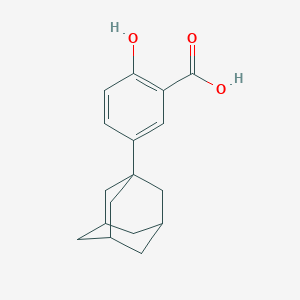
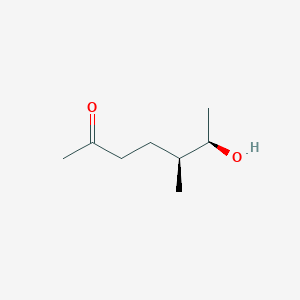
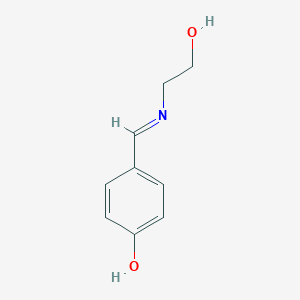
![4-(2-Amino-thiazol-4-yl)-1-oxa-spiro[4.5]decan-2-one](/img/structure/B159528.png)
![(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one](/img/structure/B159529.png)
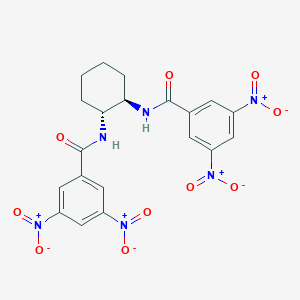
![9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B159532.png)
